![molecular formula C7H11NOS B2638570 1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol CAS No. 1339575-24-4](/img/structure/B2638570.png)
1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol
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Overview
Description
Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol” is not available in the literature I have access to.Scientific Research Applications
Spectroscopic and Aggregation Studies
One study focuses on the spectroscopic investigations and molecular aggregation behaviors of thiazole derivatives in various solvent solutions. The research highlights how the concentration of compounds and the structure of substituent groups affect molecule aggregation processes, which are essential for understanding the photophysical properties of these compounds (Matwijczuk et al., 2016).
Antioxidant Activity and QSAR Analysis
Another significant application lies in the QSAR (Quantitative Structure-Activity Relationship) analysis of thiazole derivatives to predict their antioxidant activities. This study aims to design new potential antioxidants by understanding the molecular structure parameters and their correlation with antioxidant activities (Drapak et al., 2019).
Biochemical and Computational Analysis for Therapeutic Applications
Research on 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines derivatives as alkaline phosphatase inhibitors showcases a combined laboratory and computational approach. These studies indicate the potential of these compounds as lead molecules for developing therapeutic agents targeting diseases associated with abnormal levels of alkaline phosphatases (Ahmed et al., 2022).
Catalytic and Synthetic Applications
The catalytic use of thiazole derivatives in transfer hydrogenation processes has been explored, emphasizing their efficiency as catalysts in organic synthesis (Aydemir et al., 2014). Moreover, studies on the synthesis of bromodifluoromethyl thiazoles from 1,3-dibromo-1,1-difluoro-2-propanone illustrate the utility of thiazole derivatives as synthons in drug discovery programs (Colella et al., 2018).
Antifungal Activity
The synthesis and evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds show promising activity against Candida strains. This research underscores the potential of thiazole derivatives in developing new antifungal agents (Zambrano-Huerta et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the thiazole ring to participate in various chemical reactions and interactions with biological targets
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, thiazole derivatives with antimicrobial activity may interfere with the synthesis of essential components of the microbial cell wall, disrupting its integrity and leading to cell death
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For example, a compound with antitumor activity may induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Given the diverse biological activities of thiazole derivatives, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(9)3-7-4-10-6(2)8-7/h4-5,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOREOOANXLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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